N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
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Overview
Description
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the sulfanyl and chlorophenyl groups.
4-{[(4-chlorophenyl)sulfanyl]methyl}aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and the sulfanyl group, which can participate in various chemical reactions. This combination makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
88693-78-1 |
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Molecular Formula |
C13H9ClF3NS |
Molecular Weight |
303.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
InChI Key |
MDKISODOUBLGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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